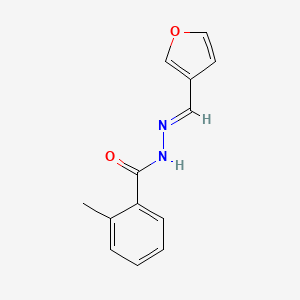![molecular formula C15H13ClN2O2 B5814796 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide, also known as CMBC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. CMBC is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It has also been suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and cell wall synthesis, respectively. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide has several advantages for laboratory experiments. It is relatively easy to synthesize and yields high purity this compound. This compound is also soluble in organic solvents, making it easy to work with in the laboratory. However, there are also limitations to using this compound in lab experiments. This compound is a highly reactive compound and must be handled with care. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new antifungal and antibacterial agents based on this compound. Another area of interest is the development of new anticancer agents based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various scientific research fields.
Synthesis Methods
The synthesis of 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with ammonium carbonate to form the final product, this compound. This synthesis method has been found to be efficient and yields high purity this compound.
Scientific Research Applications
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide has been found to have potential applications in various scientific research fields. It has been studied for its antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-8-11(9-7-10)15(19)20-18-14(17)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQVINGMRXCSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)
![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)

![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)
